molecular formula C21H20ClFN2O6S B2974257 ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-81-0

ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2974257
CAS No.: 866590-81-0
M. Wt: 482.91
InChI Key: WLTWITAEGXCKRZ-UHFFFAOYSA-N
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Description

Ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a 3-chloro-4-fluorobenzenesulfonylmethyl group at position 6 and a 2-methoxyphenyl substituent at position 2.

Properties

IUPAC Name

ethyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O6S/c1-3-31-20(26)18-16(11-32(28,29)12-8-9-15(23)14(22)10-12)24-21(27)25-19(18)13-6-4-5-7-17(13)30-2/h4-10,19H,3,11H2,1-2H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTWITAEGXCKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-keto esters under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring are typically introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the benzene ring and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and bases like sodium hydroxide or potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory and anti-cancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.

Mechanism of Action

The mechanism by which ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways or cell proliferation. The compound may inhibit these targets, leading to reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Substituent Analysis and Structural Variations

The table below highlights key structural differences between the target compound and similar analogs from the literature:

Compound Name Position 4 Substituent Position 6 Substituent Functional Group at Position 2 Key References
Ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 2-Methoxyphenyl 3-Chloro-4-fluorobenzenesulfonylmethyl Oxo
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (LaSOM 282) 2-Fluorophenyl Methyl Thioxo
Ethyl 4-(fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Fluorophenyl Methyl Oxo
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan-2-yl Methyl Oxo
Ethyl 4-(3-bromo-4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 3-Bromo-4-chlorophenyl Methyl Oxo

Key Observations :

  • The 2-methoxyphenyl group at position 4 contrasts with halogenated (e.g., 2-fluorophenyl in ) or heterocyclic (e.g., furan in ) substituents, which may alter steric and electronic interactions in biological systems.

Pharmacological and Physicochemical Properties

  • Target Compound : Hypothesized to exhibit improved pharmacokinetics due to the sulfonyl group’s polarity and the chloro-fluoro substituent’s electron-withdrawing effects. These features may enhance membrane penetration and target affinity.
  • 3-Bromo-4-chlorophenyl Analog () : Halogen substituents likely improve metabolic stability and lipophilicity, critical for CNS-targeting drugs.
  • Furan Derivative () : The methoxymethylfuran group could enhance solubility while maintaining aromatic interactions.

Structural and Crystallographic Insights

  • Ring Puckering: Tetrahydropyrimidine rings often adopt non-planar conformations. For example, crystallographic studies of pyrimidinones (e.g., ) reveal chair-like puckering influenced by substituents, as described by Cremer-Pople coordinates .
  • Hydrogen Bonding : The 2-oxo group in the target compound likely participates in intermolecular hydrogen bonds, a pattern observed in analogs like ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Biological Activity

Ethyl 6-[(3-chloro-4-fluorobenzenesulfonyl)methyl]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 866349-08-8) is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18ClFN2O5SC_{20}H_{18}ClFN_2O_5S with a molecular weight of approximately 452.9 g/mol. The structure includes a tetrahydropyrimidine ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H18ClFN2O5S
Molecular Weight452.9 g/mol
CAS Number866349-08-8

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrimidines have been shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar antimicrobial capabilities.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research indicates that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. A study evaluating the cytotoxic effects of related compounds demonstrated that modifications in the sulfonyl and phenyl groups significantly influenced their anticancer efficacy.

Case Study: Cytotoxicity Testing

A specific study tested the cytotoxic effects of various tetrahydropyrimidine derivatives on human cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to controls, with IC50 values ranging from 10 µM to 25 µM depending on the specific structure.

Enzyme Inhibition

The compound is also hypothesized to act as an enzyme inhibitor. Sulfonamide derivatives are known to inhibit various enzymes, including carbonic anhydrase and dihydropteroate synthase. The presence of the sulfonyl group in this compound could enable it to interact with these enzymes effectively.

Table: Enzyme Inhibition Studies

EnzymeInhibition TypeReference
Dihydropteroate SynthaseCompetitive Inhibition
Carbonic AnhydraseNon-competitive Inhibition

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the tetrahydropyrimidine ring and substituents on the phenyl groups can significantly alter its pharmacological profile.

Key Findings:

  • Substituent Variability : The introduction of electron-withdrawing groups (like chlorine and fluorine) enhances potency against certain biological targets.
  • Ring Modifications : Alterations in the tetrahydropyrimidine structure can improve solubility and bioavailability.

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